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Compound of Interest

Compound Name: 10-Bromodecanol

Cat. No.: B1266680

This technical guide provides an in-depth analysis of the spectroscopic data for 10-
Bromodecanol, a primary alcohol and important intermediate in organic synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering a complete spectroscopic profile for researchers, scientists,
and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for 10-Bromodecanol is summarized in the tables below, providing a
clear and concise reference for its structural characterization.

Table 1: *H NMR Spectroscopic Data for 10-Bromodecanol
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
3.63 triplet 2H 5.8 HO-CH:-
3.39 triplet 2H 6.8 Br-CHz-
1.85 multiplet 2H Br-CH2-CHa-
1.56 multiplet 2H HO-CH2-CH.-
) Br-CH2-CHz-
1.42 multiplet 2H
CHa2-
1.38-1.27 multiplet 10H -(CH2)s-

Solvent: CDCIs, Frequency: 500 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 10-Bromodecanol

Chemical Shift (8) ppm Assighment

62.9 HO-CHz2-

33.9 Br-CH2-

32.7 Br-CH2-CHa-

32.6 HO-CHa2-CH2-

29.3 -(CH2)s-

29.2 -(CH2)s-

28.6 -(CHz2)s-

28.0 -(CH2)s-

25.6 -(CHz2)s-
Solvent: CDCIs, Frequency: 125 MHz[1]
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Table 3: IR Spectroscopic Data for 10-Bromodecanol

Frequency (vmax) cm~—* Assignment

2927 C-H stretch (alkane)

2856 C-H stretch (alkane)

1738 C=0 stretch (impurity)

1593 C=C stretch (aromatic impurity)
1449 C-H bend (alkane)

1367 C-H bend (alkane)

1241 C-O stretch

Sample: Neat[1]

Table 4. Mass Spectrometry Data for 10-Bromodecanol

Mass (m/z) lon Method
237.0845 (measured) [M+H]* ESI
237.0854 (calculated) [M+H]*

[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument-specific parameters should be optimized for the best results.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 10-Bromodecanol was dissolved in about
0.7 mL of deuterated chloroform (CDCI3) in a standard 5 mm NMR tube. Tetramethylsilane
(TMS) was used as an internal standard for chemical shift referencing (& = 0.00 ppm).
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e 'H NMR Spectroscopy: The *H NMR spectrum was recorded on a 500 MHz spectrometer. A
sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

e 13C NMR Spectroscopy: The 13C NMR spectrum was recorded on a 125 MHz spectrometer. A
proton-decoupled sequence was used to simplify the spectrum to single lines for each
unique carbon atom. A larger number of scans were necessary to achieve a satisfactory
signal-to-noise ratio due to the low natural abundance of the 3C isotope.

2.2 Infrared (IR) Spectroscopy

o Sample Preparation: A small drop of neat 10-Bromodecanol was placed between two
sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

o Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR)
spectrometer. The spectrum was typically collected over a range of 4000-400 cm~1 with a
resolution of 4 cm~1. A background spectrum was recorded and subtracted from the sample
spectrum to remove contributions from atmospheric water and carbon dioxide.

2.3 Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of 10-Bromodecanol was prepared in a suitable
solvent, such as methanol or acetonitrile.

o Data Acquisition: High-resolution mass spectrometry was performed using an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The
sample was introduced into the ion source via direct infusion or through a liquid
chromatography (LC) system. The instrument was operated in positive ion mode to detect
the protonated molecule [M+H]*.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 10-
Bromodecanol.
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Caption: Workflow for the Spectroscopic Analysis of 10-Bromodecanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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